molecular formula C11H16ClN5O4 B1212251 1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil

1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil

Cat. No. B1212251
M. Wt: 317.73 g/mol
InChI Key: NMHIHYDZSKBGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil, also known as 1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil, is a useful research compound. Its molecular formula is C11H16ClN5O4 and its molecular weight is 317.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil

Molecular Formula

C11H16ClN5O4

Molecular Weight

317.73 g/mol

IUPAC Name

5-(1-azido-2-chloroethyl)-1-[4-hydroxy-3-(hydroxymethyl)butyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16ClN5O4/c12-3-9(15-16-13)8-4-17(11(21)14-10(8)20)2-1-7(5-18)6-19/h4,7,9,18-19H,1-3,5-6H2,(H,14,20,21)

InChI Key

NMHIHYDZSKBGJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(CO)CO)C(CCl)N=[N+]=[N-]

synonyms

1-(4-hydroxy-3-(hydroxymethyl)-1-butyl)-5-(1-azido-2-chloroethyl)uracil
1-HHMBu-5-N3CEU

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (50 mg, 0.37 mmol) was added slowly with stirring to a precooled (−5° C.) suspension, prepared by mixing a solution of 20 (75 mg, 0.31 mmol) in 1,2-dimethoxyethane (25 ml) with a solution of sodium azide (81 mg, 1.24 mmol) in water (0.23 ml). The reaction mixture was allowed to proceed for 2 h at 0° C. with stirring and the solvent was removed in vacuo. The resulting residue was purified by silica gel column chromatography using chloroform:methanol (90:10, v/v) as eluent to afford 21b (46 mg, 47%) as a viscous oil.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
20
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.23 mL
Type
solvent
Reaction Step Two
Name
Yield
47%

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